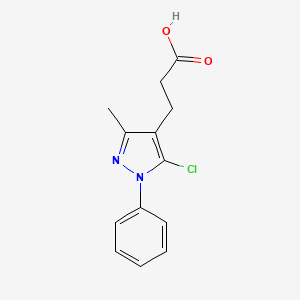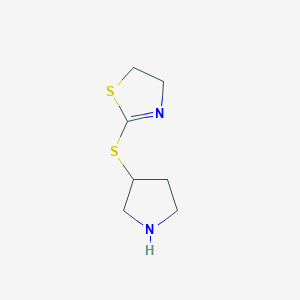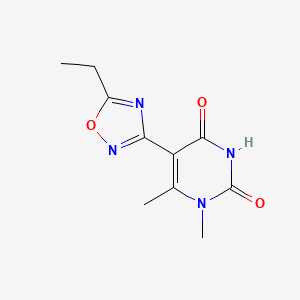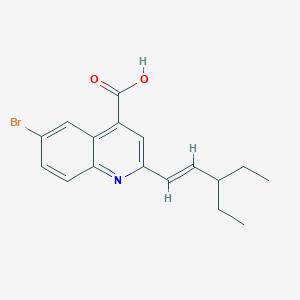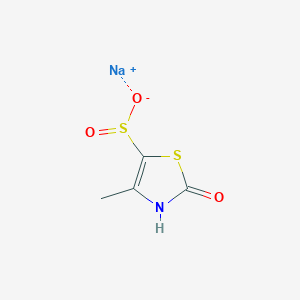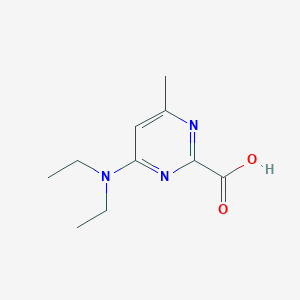
4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a diethylamino group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of diethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the diethylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, are increasingly being incorporated into industrial synthesis protocols.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid
- 4-(Diethylamino)-5-methylpyrimidine-2-carboxylic acid
- 4-(Diethylamino)-6-ethylpyrimidine-2-carboxylic acid
Uniqueness
4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4-(diethylamino)-6-methylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-4-13(5-2)8-6-7(3)11-9(12-8)10(14)15/h6H,4-5H2,1-3H3,(H,14,15) |
Clave InChI |
QOCAMCCNRLJRBA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=NC(=C1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13201521.png)

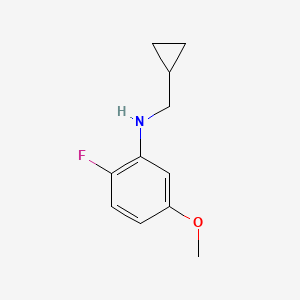
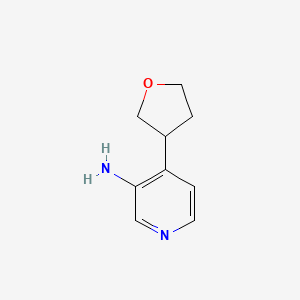
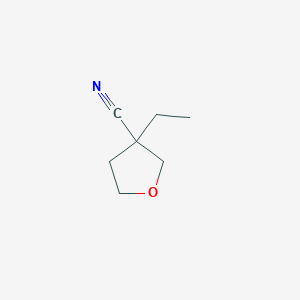
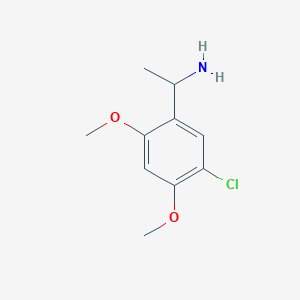
![4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201545.png)
